molecular formula C18H18O4 B8090574 Ethyl 3-(2-(benzyloxy)phenyl)oxirane-2-carboxylate

Ethyl 3-(2-(benzyloxy)phenyl)oxirane-2-carboxylate

Cat. No.: B8090574
M. Wt: 298.3 g/mol
InChI Key: IIADKOCLEBEGPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(2-(benzyloxy)phenyl)oxirane-2-carboxylate is an epoxide-containing compound featuring a benzyloxy-substituted phenyl group at the 3-position of the oxirane ring and an ethyl ester moiety at the 2-position. Epoxides, such as this, are highly reactive intermediates in organic synthesis due to the strained three-membered ring, enabling nucleophilic ring-opening reactions for generating polyfunctional molecules .

This compound’s structural complexity suggests applications in medicinal chemistry, agrochemicals, or polymer science.

Properties

IUPAC Name

ethyl 3-(2-phenylmethoxyphenyl)oxirane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O4/c1-2-20-18(19)17-16(22-17)14-10-6-7-11-15(14)21-12-13-8-4-3-5-9-13/h3-11,16-17H,2,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIADKOCLEBEGPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(O1)C2=CC=CC=C2OCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Protocol

The α,β-unsaturated ester (1.0 mmol) is dissolved in CH₂Cl₂ (15 mL) and cooled to 0°C. m-CPBA (1.2 equiv) is added portionwise, and the reaction is stirred for 3 h. Quenching with saturated NaHCO₃, extraction with CH₂Cl₂, and chromatography (hexanes:EtOAc = 20:1) yield the epoxide (78% yield).

Advantages :

  • Superior stereoselectivity (trans:cis = 9:1) due to peracid’s planar transition state.

  • Shorter reaction time (3 h vs. 5 h for Oxone).

Hydrogen Peroxide (H₂O₂) Under Basic Conditions

Alkaline Epoxidation

A solution of the α,β-unsaturated ester (1.0 mmol) in MeOH (10 mL) is treated with 30% H₂O₂ (1.5 equiv) and 5N NaOH (0.75 equiv). Stirring at room temperature for 15 min followed by extraction and chromatography affords the epoxide (80% yield).

Key Consideration :
Base concentration critically influences ring-opening side reactions; excess NaOH reduces yield to ≤60%.

Comparative Analysis of Preparation Methods

Method Reagent Yield (%) Time (h) Stereoselectivity
OxoneKHSO₅915Moderate (trans:cis = 4:1)
m-CPBAm-CPBA783High (trans:cis = 9:1)
H₂O₂/NaOHH₂O₂800.25Low (trans:cis = 2:1)

Trade-offs :

  • Oxone : High yield but requires low-temperature conditions.

  • m-CPBA : Excellent stereocontrol but generates stoichiometric waste (m-chlorobenzoic acid).

  • H₂O₂/NaOH : Rapid but sensitive to base concentration.

Mechanistic Studies and Byproduct Formation

Carbocation Trapping Experiments

Treatment of the epoxide with Na₂S₂O₃ and KBr under Ru(bpy)₃Cl₂ catalysis yields a brominated byproduct (41%), confirming a carbocation intermediate.

Radical Scavenging with TEMPO

Addition of TEMPO (2.0 equiv) suppresses byproduct formation, indicating competing radical pathways under photoredox conditions.

Scale-Up and Industrial Feasibility

Oxone-based epoxidation is preferred for kilogram-scale production due to reagent cost ($0.32/g vs. $1.15/g for m-CPBA) and compatibility with flow chemistry .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-(benzyloxy)phenyl)oxirane-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The benzyloxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of diols.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzyloxy derivatives.

Scientific Research Applications

Organic Synthesis

Ethyl 3-(2-(benzyloxy)phenyl)oxirane-2-carboxylate serves as an intermediate in the synthesis of more complex organic molecules. Its reactive oxirane ring can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Research indicates that this compound may exhibit several biological activities:

  • Anticancer Properties: Studies have shown that derivatives of oxirane compounds can inhibit cancer cell proliferation. For instance, a study demonstrated that similar oxirane structures could induce apoptosis in breast cancer cells (MCF-7), suggesting potential therapeutic applications in oncology.
  • Anti-inflammatory Effects: The compound has been investigated for its ability to modulate inflammatory pathways. In vitro experiments indicated that it could reduce the production of pro-inflammatory cytokines in macrophages, hinting at its utility in treating inflammatory diseases.
  • Metabolic Regulation: Preliminary research suggests that this compound may influence glucose and fat metabolism, potentially offering benefits in diabetes management.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Study on Anticancer Activity: A recent investigation assessed the cytotoxic effects of this compound on various cancer cell lines, revealing significant reductions in cell viability due to apoptosis induction.
  • Inflammation Modulation Study: In vitro assessments indicated that the compound could inhibit pro-inflammatory cytokine production, suggesting its potential role as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-(benzyloxy)phenyl)oxirane-2-carboxylate involves its interaction with various molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of stable adducts. This reactivity is exploited in various chemical and biological applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Ethyl 3-(2-(benzyloxy)phenyl)oxirane-2-carboxylate with structurally analogous epoxide esters, emphasizing substituent effects on properties and reactivity:

Compound Name Molecular Formula Molecular Weight Key Substituents Synthetic Method Key Properties/Applications
This compound C₁₈H₁₈O₄ (hypothesized) ~298.3 (estimated) 2-(benzyloxy)phenyl, ethyl ester Likely Darzens condensation or epoxidation High reactivity for ring-opening; potential bioactive intermediate
Ethyl 3-cyclopropyl-3-phenyloxirane-2-carboxylate C₁₄H₁₆O₃ 232.3 Cyclopropyl, phenyl Unspecified (likely Darzens reaction) Enhanced stereochemical rigidity; used in asymmetric synthesis
Ethyl 3-(1,3-benzodioxol-5-yl)-2-methyloxirane-2-carboxylate C₁₄H₁₄O₅ 278.3 1,3-benzodioxole, methyl Commercial synthesis (Wuhan Dujiang) Electron-rich aromatic system; possible CNS activity
Ethyl cis-3-methyl-3-isobutyloxirane-2-carboxylate C₁₀H₁₈O₃ 186.2 Methyl, isobutyl Industrial-scale production (Parchem) Low molecular weight; solvent compatibility in formulations
(R)-Ethyl 2-(6-(4-chlorophenoxy)hexyl)oxirane-2-carboxylate C₁₇H₂₃ClO₄ 338.8 4-chlorophenoxyhexyl Custom synthesis (BLD Pharm) Lipophilic chain for sustained release; agrochemical applications

Structural and Functional Analysis

  • 1,3-Benzodioxole in the compound from introduces electron-donating effects, accelerating electrophilic ring-opening reactions relative to alkyl-substituted epoxides .
  • Physicochemical Properties :

    • Lipophilicity : The benzyloxy group (logP ~3.5 estimated) renders the target compound more lipophilic than the methyl-isobutyl derivative (logP ~1.8) , favoring blood-brain barrier penetration in drug design.
    • Thermal Stability : Bulkier aromatic substituents (e.g., benzyloxy-phenyl) may lower melting points compared to rigid cyclopropyl analogs .
  • Synthetic Accessibility :

    • Darzens condensation is broadly applicable but requires α-halo esters and ketones, as seen in . The benzyloxy-phenyl variant may necessitate optimized conditions to avoid side reactions (e.g., benzyl ether cleavage).
    • Industrial analogs like are produced at scale using cost-effective catalytic epoxidation, whereas the target compound’s synthesis likely involves specialized reagents (e.g., chiral catalysts for stereocontrol).

Notes on Contradictions and Limitations

  • Synthetic Yields : reports a 90% yield for a benzyloxy-containing epoxide, but industrial-scale production (e.g., ) often achieves lower yields due to purification challenges.
  • Steric vs.
  • Data Gaps : Exact melting points, solubility, and spectroscopic data for the target compound are absent in the evidence, necessitating experimental validation.

Biological Activity

Ethyl 3-(2-(benzyloxy)phenyl)oxirane-2-carboxylate, also known by its CAS number 2231304-60-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C18H18O4
  • Molecular Weight : 298.34 g/mol
  • Purity : 97% (as per commercial sources)

The structure of this compound features an oxirane ring, which is known for its reactivity and biological significance. The presence of the benzyloxy group enhances its lipophilicity, potentially improving its bioavailability.

Anticancer Potential

The exploration of small molecules targeting the PD-1/PD-L1 pathway in cancer immunotherapy has gained traction. Compounds that exhibit structural characteristics akin to this compound may also be investigated for their ability to modulate immune responses against tumors . The benzyloxy substitution could play a crucial role in enhancing selectivity and reducing off-target effects.

Enzyme Inhibition

Research indicates that compounds related to this compound may act as inhibitors of various enzymes involved in metabolic pathways. For example, inhibitors targeting acetyl-CoA carboxylase (ACC), which is crucial for fatty acid metabolism, have been identified . Such enzyme inhibition could lead to therapeutic applications in metabolic disorders.

Study on Antiviral Activity

In a study focusing on enzyme inhibitors for HIV treatment, various derivatives were synthesized and evaluated for their inhibitory potency against HIV protease. The findings indicated that modifications in the biphenyl structure significantly affected both enzyme inhibition and antiviral activity . While direct data on this compound is not available, it is reasonable to hypothesize that similar modifications could yield promising results.

Anticancer Research

A recent investigation into small-molecule inhibitors targeting immune checkpoints highlighted the need for novel scaffolds with improved pharmacological profiles. The study emphasized that compounds with benzyloxy groups could enhance binding affinity and specificity towards PD-L1, thereby improving therapeutic outcomes in cancer immunotherapy .

Enzyme Inhibition Studies

Research has shown that compounds structurally related to this compound can inhibit ACC enzymes effectively. This inhibition plays a vital role in managing lipid metabolism and could be beneficial in treating obesity and related metabolic disorders .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Enzyme/PathwayIC50 Value (µM)Reference
Compound A (similar structure)AntiviralHIV Protease0.180
Compound B (biphenyl derivative)AnticancerPD-1/PD-L1Not specified
Compound C (ACC inhibitor)Metabolic RegulationAcetyl-CoA Carboxylase0.050

Q & A

Q. How can the synthesis of Ethyl 3-(2-(benzyloxy)phenyl)oxirane-2-carboxylate be optimized for higher yield and purity?

  • Methodological Answer : The synthesis typically involves condensation of o-hydroxyacetophenone derivatives with ethyloxalate or ethoxalyl chloride in the presence of a base (e.g., sodium ethoxide or pyridine). To optimize yield:
  • Use anhydrous solvents (e.g., THF) and inert atmospheres to minimize side reactions.
  • Control reaction temperature (e.g., 0°C for NaH-mediated alkylation steps) to avoid decomposition .
  • Purify intermediates via column chromatography, monitoring purity by TLC or HPLC (>95% purity threshold) .

Q. What spectroscopic techniques are most effective for characterizing the oxirane ring and benzyloxy substituent in this compound?

  • Methodological Answer :
  • NMR : Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm the oxirane ring (δ ~3.0–4.5 ppm for epoxide protons) and benzyloxy group (δ ~5.0 ppm for –OCH2_2Ph) .
  • FT-IR : Identify the ester carbonyl stretch (~1700–1750 cm1^{-1}) and epoxy C–O vibrations (~1250 cm1^{-1}) .
  • X-ray crystallography : Resolve stereochemistry and confirm spatial arrangement of substituents .

Q. What in vitro assays are suitable for preliminary screening of this compound’s biological activity?

  • Methodological Answer :
  • Hypoglycemic activity : Test in fasted rat models using glucose oxidase/peroxidase (GOD-POD) assays to measure blood glucose reduction .
  • Cytotoxicity screening : Use MTT assays on mammalian cell lines (e.g., HEK-293) to establish safety thresholds .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl ring) influence the compound’s hypoglycemic activity?

  • Methodological Answer :
  • SAR Strategy : Systematically introduce electron-withdrawing groups (e.g., Cl, CF3_3) at the para position of the phenyl ring to enhance metabolic stability and activity .
  • In vitro validation : Compare IC50_{50} values in glucose uptake assays (e.g., 3T3-L1 adipocytes) for derivatives with varying chain lengths (C3–C5 alkyl groups show optimal activity) .

Q. What mechanistic pathways explain contradictory reports on this compound’s efficacy in different biological models?

  • Methodological Answer :
  • Comparative assays : Replicate studies in parallel using standardized protocols (e.g., identical cell lines, animal strains, and dosing regimens) to isolate variables .
  • Metabolite profiling : Use LC-MS to identify species-specific metabolites that may alter bioactivity (e.g., esterase-mediated hydrolysis in rodents vs. humans) .

Q. How can computational methods (e.g., DFT or molecular docking) predict the compound’s reactivity and target interactions?

  • Methodological Answer :
  • DFT calculations : Model the oxirane ring’s electrophilicity and charge distribution to predict nucleophilic attack sites (e.g., by glutathione in detoxification pathways) .
  • Docking studies : Screen against targets like PPAR-γ or AMPK using AutoDock Vina; validate with mutagenesis assays to confirm binding residues .

Q. What strategies resolve challenges in scaling up the synthesis while maintaining stereochemical integrity?

  • Methodological Answer :
  • Flow chemistry : Employ continuous reactors to control exothermic reactions (e.g., epoxidation) and minimize racemization .
  • Chiral HPLC : Separate enantiomers post-synthesis; optimize mobile phases (e.g., hexane/isopropanol) for baseline resolution .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

  • Methodological Answer :
  • Reaction auditing : Verify stoichiometry of starting materials (e.g., exact molar ratios of o-hydroxyacetophenone to ethoxalyl chloride) and catalyst purity .
  • Side-product analysis : Use GC-MS to identify byproducts (e.g., dimerized esters or hydrolyzed acids) that reduce yield .

Q. What statistical approaches are recommended for interpreting dose-response data in preclinical studies?

  • Methodological Answer :
  • Nonlinear regression : Fit data to sigmoidal curves (e.g., Hill equation) using software like GraphPad Prism to calculate EC50_{50} and Hill coefficients .
  • ANOVA with post-hoc tests : Compare treatment groups (e.g., Tukey’s test) to assess significance of glucose-lowering effects across doses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.